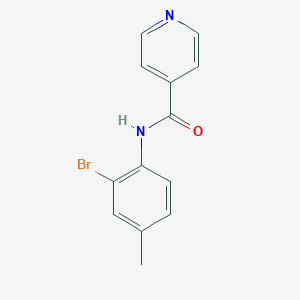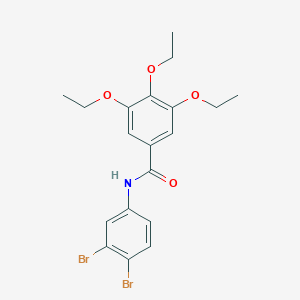methanone](/img/structure/B331151.png)
[2-(5-Chlorothiophen-2-yl)quinolin-4-yl](2-ethylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-2-thienyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a thienyl group and a piperidino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further functionalization to introduce the quinoline and piperidino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as electrochemical hydrodechlorination can be employed to selectively introduce or remove chlorine atoms in the molecule . The use of advanced catalysts and controlled reaction environments ensures efficient production on a larger scale.
化学反应分析
Types of Reactions
2-(5-Chloro-2-thienyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated derivatives.
科学研究应用
Chemistry
In chemistry, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medicinally, 2-(5-Chloro-2-thienyl)-4-quinolylmethanone has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 2-(5-Chloro-2-thienyl)-4-quinolylmethanone involves its interaction with specific molecular targets. It may inhibit enzyme activities by binding to the active site or alter receptor functions by interacting with binding domains . The exact pathways depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents.
Thienyl derivatives: Compounds such as thiophene and its derivatives have similar sulfur-containing rings.
Uniqueness
What sets 2-(5-Chloro-2-thienyl)-4-quinolylmethanone apart is its combination of a quinoline core with a thienyl group and a piperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C21H21ClN2OS |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H21ClN2OS/c1-2-14-7-5-6-12-24(14)21(25)16-13-18(19-10-11-20(22)26-19)23-17-9-4-3-8-15(16)17/h3-4,8-11,13-14H,2,5-7,12H2,1H3 |
InChI 键 |
TUMWASHMMHCVBN-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
规范 SMILES |
CCC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B331072.png)
![ethyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B331073.png)
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B331075.png)
![isopropyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331076.png)

![Dimethyl 5-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B331079.png)
![N-(1-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B331080.png)
![2,6-dichloro-N-[4-[(2,6-dichlorobenzoyl)amino]phenyl]benzamide](/img/structure/B331082.png)
![Dipropan-2-yl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]](/img/structure/B331083.png)


![Dimethyl 5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331089.png)
![Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331091.png)
![Methyl 2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331092.png)
